molecular formula C10H18O4 B14754089 3-Methylbutanoyl 3-methylbutaneperoxoate CAS No. 1808-39-5

3-Methylbutanoyl 3-methylbutaneperoxoate

Katalognummer: B14754089
CAS-Nummer: 1808-39-5
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: WFGXMFXNQZZOFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isovalerylperoxide is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical processes, particularly as an initiator for polymerization reactions. The compound is characterized by the presence of the isovaleryl group attached to a peroxide linkage, making it highly reactive and useful in industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isovalerylperoxide can be synthesized through the reaction of isovaleryl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the peroxide.

Industrial Production Methods

In industrial settings, isovalerylperoxide is produced in large quantities using continuous flow reactors. This method ensures a consistent supply of the compound while maintaining safety protocols to handle its reactive nature. The process involves the careful mixing of reactants and the use of stabilizers to prevent premature decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

Isovalerylperoxide undergoes various chemical reactions, including:

    Oxidation: It acts as an oxidizing agent, facilitating the addition of oxygen to other compounds.

    Reduction: Although less common, it can participate in reduction reactions under specific conditions.

    Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen and other peroxides. Conditions typically involve moderate temperatures and the presence of catalysts.

    Reduction: Reagents such as lithium aluminum hydride can be used under controlled conditions.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Isovalerylperoxide has a wide range of applications in scientific research:

    Chemistry: It is used as an initiator in polymerization reactions to create various polymers and copolymers.

    Biology: The compound is studied for its potential effects on biological systems, particularly its role in oxidative stress and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is employed in the production of plastics, resins, and other materials due to its ability to initiate polymerization.

Wirkmechanismus

The mechanism of action of isovalerylperoxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:

    Polymerization: Free radicals generated by isovalerylperoxide can initiate the polymerization of monomers, leading to the formation of long polymer chains.

    Oxidation: The free radicals can oxidize other molecules, leading to the formation of new chemical bonds and the modification of existing structures.

Vergleich Mit ähnlichen Verbindungen

Isovalerylperoxide can be compared with other organic peroxides such as benzoyl peroxide and acetyl peroxide. While all these compounds share similar oxidizing properties, isovalerylperoxide is unique due to its specific structure and reactivity. Similar compounds include:

    Benzoyl Peroxide: Commonly used in acne treatment and as a polymerization initiator.

    Acetyl Peroxide: Used in organic synthesis and as a bleaching agent.

    Tert-Butyl Peroxide: Employed as an initiator in polymerization and as a cross-linking agent.

Isovalerylperoxide stands out due to its specific applications in polymerization and its potential in scientific research.

Eigenschaften

CAS-Nummer

1808-39-5

Molekularformel

C10H18O4

Molekulargewicht

202.25 g/mol

IUPAC-Name

3-methylbutanoyl 3-methylbutaneperoxoate

InChI

InChI=1S/C10H18O4/c1-7(2)5-9(11)13-14-10(12)6-8(3)4/h7-8H,5-6H2,1-4H3

InChI-Schlüssel

WFGXMFXNQZZOFN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)OOC(=O)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.